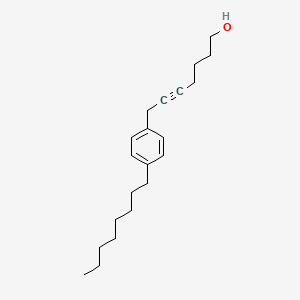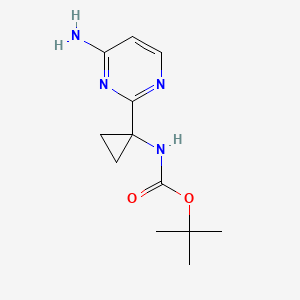
TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE
Vue d'ensemble
Description
TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a pyrimidine ring, which is further linked to a carbamic acid ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE typically involves multiple steps. One common method starts with the preparation of the cyclopropyl-pyrimidine intermediate, which is then reacted with tert-butyl carbamate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for understanding cellular processes.
Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for treating various diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers like PEEK.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness: What sets TERT-BUTYL (1-(4-AMINOPYRIMIDIN-2-YL)CYCLOPROPYL)CARBAMATE apart from these similar compounds is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C12H18N4O2 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-aminopyrimidin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C12H18N4O2/c1-11(2,3)18-10(17)16-12(5-6-12)9-14-7-4-8(13)15-9/h4,7H,5-6H2,1-3H3,(H,16,17)(H2,13,14,15) |
Clé InChI |
STNFTPQLDBTUQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyridine,5-(chloromethyl)-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8544906.png)
![Tert-butyl [4-(2-hydroxyethyl)phenoxy]acetate](/img/structure/B8544922.png)
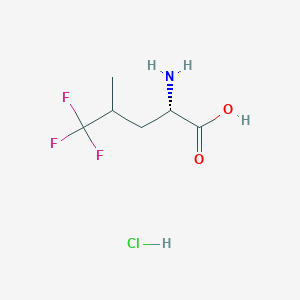
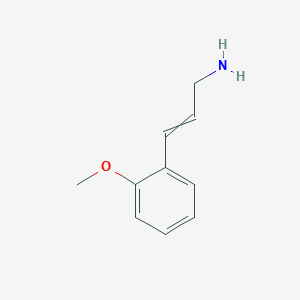
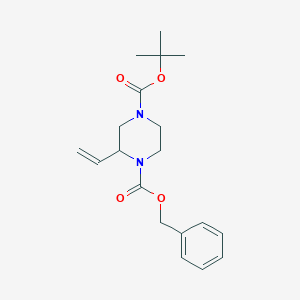
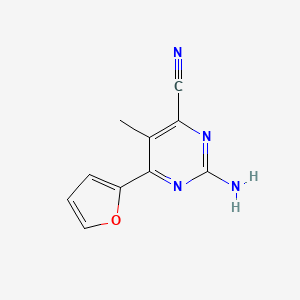
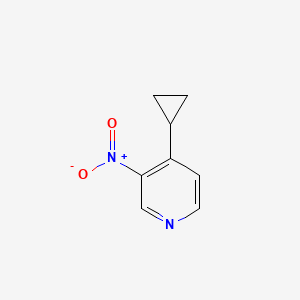
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B8544967.png)
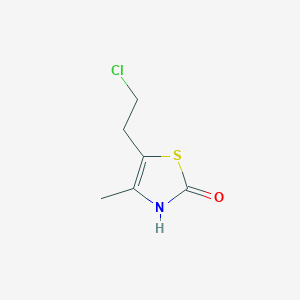
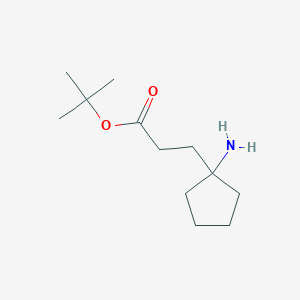
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B8544973.png)

![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]2,4-imidazolidinedione](/img/structure/B8544992.png)
